molecular formula C8H15ClN2O B2772447 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1796557-11-3

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B2772447
CAS No.: 1796557-11-3
M. Wt: 190.67
InChI Key: YMZJXDVMDHDTMX-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a high-purity chemical compound supplied for research and development purposes. This spirocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis and exploration of novel bioactive molecules . The product is characterized by a molecular formula of C8H15ClN2O and a molecular weight of 190.67 g/mol . It is provided with a confirmed purity of 95% . To ensure stability and longevity, this compound should be stored under an inert atmosphere at 2-8°C . Handling and Safety: This compound requires careful handling. Safety data indicates it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment and working in a well-ventilated area . Important Notice: This product is intended for research applications and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use .

Properties

IUPAC Name

3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJXDVMDHDTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antihypertensive Agents

One of the prominent applications of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is its potential use as an antihypertensive agent. Research indicates that compounds within the diazaspiro family can modulate blood pressure by acting on various physiological pathways. For instance, derivatives of diazaspiro compounds have been shown to inhibit specific enzymes involved in hypertension .

Selective Inhibitors

Recent studies have identified this compound as a selective inhibitor of TYK2/JAK1, which are critical targets in the treatment of autoimmune diseases and certain cancers. The inhibition of these kinases can lead to reduced inflammation and altered immune responses .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaFindings
Antihypertensive AgentsEffective in lowering blood pressure in models
Selective InhibitorsInhibits TYK2/JAK1, showing promise for autoimmune treatments

Case Study 1: Antihypertensive Effects

In a controlled study examining the effects of various diazaspiro compounds, researchers found that this compound significantly reduced systolic and diastolic blood pressure in hypertensive rat models. The mechanism was attributed to vasodilation and reduced peripheral resistance.

Case Study 2: JAK Inhibition

Another study focused on the compound's role as a JAK inhibitor demonstrated that it effectively reduced cytokine production in vitro. This reduction was linked to decreased inflammatory markers, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxa and diaza functionalities. This combination of features makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry .

Biological Activity

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride (CAS No. 1796557-11-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and hypertension treatment. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15ClN2OC_8H_{15}ClN_2O, with a molecular weight of approximately 190.67 g/mol. The compound features a spirocyclic structure that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC8H15ClN2OC_8H_{15}ClN_2O
Molecular Weight190.67 g/mol
CAS Number1796557-11-3
Chemical StructureStructure

Neuropharmacological Effects

Research indicates that derivatives of diazaspiro compounds exhibit significant activity at muscarinic receptors, which are critical in various neurological functions. A study highlighted that related compounds showed high affinities for M1 and M2 muscarinic receptors, demonstrating antiamnesic effects in vivo at doses as low as 0.1 mg/kg . This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Antihypertensive Properties

Another notable aspect of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH), which has implications for hypertension management. In a study involving spontaneously hypertensive rats, certain derivatives showed a significant reduction in blood pressure upon oral administration at doses of 30 mg/kg . This mechanism may involve the modulation of vascular tone through the inhibition of epoxyeicosatrienoic acids (EETs), which are known to promote vasodilation.

Case Study: Muscarinic Activity

In a series of experiments assessing the muscarinic activity of diazaspiro derivatives, it was found that compounds with specific structural modifications could selectively enhance binding to M1 receptors while minimizing side effects associated with M2 receptor activation. For instance, alterations to the methyl group at the N2 position improved selectivity without compromising the antiamnesic effect .

Case Study: Hypertension Treatment

In another investigation focused on hypertension, compounds derived from the diazaspiro framework were tested for their efficacy as sEH inhibitors. The results indicated that these compounds not only reduced blood pressure but also had minimal adverse effects on normotensive rats, suggesting a favorable therapeutic profile for treating hypertensive patients .

Q & A

Q. What are the key synthetic pathways for 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions and strategic functional group manipulations. Key steps include:

  • Cyclohexanone Derivatives as Precursors : Cyclohexanone derivatives are reacted with methylamine or its equivalents under controlled pH to form the spirocyclic core. Elevated temperatures (80–100°C) and acidic conditions are critical for cyclization efficiency .
  • Hydrochloride Salt Formation : Post-synthesis, the free base is treated with hydrochloric acid in solvents like dioxane or ethanol to precipitate the hydrochloride salt. Reaction time and stoichiometry must be tightly controlled to avoid byproducts .
  • Optimization Tips : Use kinetic studies (e.g., HPLC monitoring) to identify bottlenecks. For example, slow cyclization rates can be addressed using microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are most reliable for confirming the spirocyclic structure and purity of this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming the spirocyclic structure. Key signals include the methyl group (δ ~1.2–1.5 ppm) and the spirocyclic nitrogen protons (δ ~3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., expected [M+H]+^+ for C10_{10}H16_{16}ClN2_{2}O is 227.09) .
  • Melting Point and Solubility : Compare observed values (e.g., mp 211–214°C, water solubility due to HCl salt) with literature to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

Discrepancies often arise from polymorphic forms or residual solvents. Methodological approaches include:

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. For example, hydrate vs. anhydrous forms may explain solubility variations .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues that artificially lower melting points. A weight loss >1% before melting indicates impurities .
  • Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., ICH guidelines for purity assays) .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Target Engagement Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., GABA receptors implicated in anticonvulsant activity) .
  • Metabolic Stability Studies : Incubate the compound with liver microsomes to assess cytochrome P450 interactions. Low stability (e.g., t1/2_{1/2} <30 min) may necessitate structural modifications .
  • In Vivo Models : Employ rodent models of epilepsy (e.g., maximal electroshock test) to evaluate anticonvulsant efficacy. Dose-response curves and pharmacokinetic profiling (e.g., AUC, Cmax_{\text{max}}) are critical for translational relevance .

Q. How does the methyl substituent on the spirocyclic core influence reactivity and bioactivity compared to other analogs?

  • Steric Effects : The methyl group at position 3 reduces conformational flexibility, potentially enhancing target selectivity. Compare inhibition constants (Ki_i) against analogs with bulkier groups (e.g., cyclopropyl in ) .
  • Electron-Withdrawing Effects : The methyl group may stabilize transition states during nucleophilic reactions. Kinetic studies of hydrolysis rates under basic vs. acidic conditions can clarify this .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents and test in enzyme inhibition assays. For example, replace the methyl with ethyl or phenyl to assess potency changes .

Methodological Notes

  • Stereochemical Considerations : Chiral HPLC (e.g., Chiralpak AD-H column) is recommended to resolve enantiomers during synthesis .
  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential respiratory irritation (GHS H312/H332) .

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